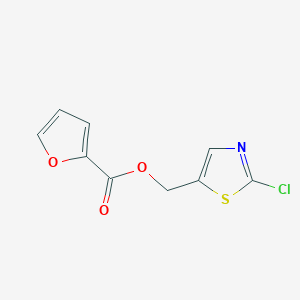![molecular formula C28H23N5O4 B2805386 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207019-42-8](/img/no-structure.png)
5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H23N5O4 and its molecular weight is 493.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Therapeutic Uses
- Anticancer Activity : Some studies have synthesized derivatives similar to the chemical compound , focusing on their anticancer evaluation. For instance, derivatives of naphthalene-substituted compounds have shown promising results in in vitro anticancer evaluation against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Salahuddin et al., 2014).
- Antibacterial and Antifungal Activities : The synthesis of novel heterocyclic compounds, including those with 1,3,4-oxadiazole rings, has been explored for their antibacterial and antifungal properties. These compounds have been tested against a range of microbial species, showing significant activity and suggesting their potential in developing new antimicrobial agents (Rai et al., 2009).
- Antioxidant Properties : The evaluation of heterocyclic compounds for their antioxidant activity is another area of interest. Compounds with pyrazoline derivatives, for example, have been synthesized and tested for their ability to scavenge free radicals, indicating their potential as antioxidant agents (Jasril et al., 2019).
Chemical Properties and Synthesis
- Synthetic Approaches : Research into the synthesis of similar compounds has focused on developing efficient, eco-friendly methods. These studies often explore novel synthetic routes or catalysts that can improve the yield and purity of the final products, highlighting the chemical versatility and potential applications of these compounds in various domains (Fu et al., 2016).
- Structure-Activity Relationships (SAR) : Investigations into the SAR of heterocyclic compounds, including pyrazole and oxadiazole derivatives, are crucial for understanding how structural modifications affect biological activity. This research can guide the design of new compounds with enhanced therapeutic potential or specific biological activities (Qi et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then converted to the second intermediate, 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Starting Materials": [ "4-ethoxy-3-methoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "naphthalene-1-carboxylic acid", "thionyl chloride", "2-amino-3-cyanopyrazine" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 4-ethoxy-3-methoxybenzaldehyde (1.0 g, 5.4 mmol) and hydrazine hydrate (0.5 mL, 10.8 mmol) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Dissolve the solid in acetic anhydride (10 mL) and add sodium acetate (1.0 g, 12.2 mmol). Reflux for 2 hours.", "d. Cool the reaction mixture to room temperature and filter the resulting solid.", "e. Dissolve the solid in ethanol (10 mL) and add thionyl chloride (0.5 mL, 6.8 mmol). Reflux for 2 hours.", "f. Cool the reaction mixture to room temperature and filter the resulting solid to obtain 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (yield: 80%).", "Step 2: Synthesis of 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Dissolve 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.2 mmol) and 2-amino-3-cyanopyrazine (0.5 g, 3.3 mmol) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Dissolve the solid in ethanol (10 mL) and add naphthalene-1-carboxylic acid (0.5 g, 2.8 mmol) and triethylamine (0.5 mL, 3.6 mmol). Reflux for 2 hours.", "d. Cool the reaction mixture to room temperature and filter the resulting solid to obtain 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a yellow solid (yield: 70%)." ] } | |
CAS RN |
1207019-42-8 |
Molecular Formula |
C28H23N5O4 |
Molecular Weight |
493.523 |
IUPAC Name |
5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H23N5O4/c1-3-36-24-12-11-19(15-25(24)35-2)27-29-26(37-31-27)17-32-13-14-33-23(28(32)34)16-22(30-33)21-10-6-8-18-7-4-5-9-20(18)21/h4-16H,3,17H2,1-2H3 |
InChI Key |
JUYKUDMLMUWMEH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B2805303.png)
![9-(4-ethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805304.png)
![N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2805305.png)
methanone](/img/structure/B2805306.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone](/img/structure/B2805311.png)

![N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2805315.png)
![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)
![3-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2805318.png)

![N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2805320.png)
![(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2805321.png)

